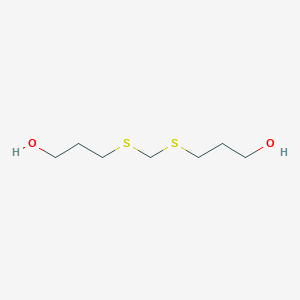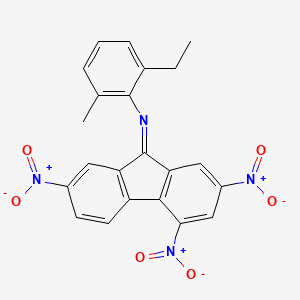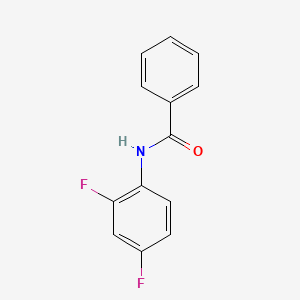
N-(2,4-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)benzamide is a fluorinated benzamide compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2,4-difluorophenyl)benzamide is typically synthesized through the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out under standard synthetic procedures, yielding the compound in high purity and yield . The reaction conditions often involve the use of solvents such as dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using similar condensation reactions with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For substitution reactions, the products typically involve the replacement of fluorine atoms with other functional groups. Oxidation and reduction reactions yield corresponding oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs and therapies due to its enhanced chemical stability and biological activity.
Pharmaceuticals: It is investigated for its potential therapeutic effects and as a building block for more complex pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, contributing to advancements in synthetic chemistry.
Biochemistry: Its fluorinated structure makes it a valuable tool for studying biochemical processes and interactions.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to increased biological activity. The compound’s effects are mediated through its ability to form stable interactions with its molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound is an isomer of N-(2,4-difluorophenyl)benzamide and shares similar structural features but differs in the position of the fluorine atoms.
N-(2,4-difluorophenyl)-2,5-difluorobenzamide: Another fluorinated benzamide with additional fluorine atoms, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical stability and biological activity compared to its isomers and other fluorinated benzamides. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
201995-09-7 |
|---|---|
Fórmula molecular |
C13H9F2NO |
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H9F2NO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Clave InChI |
VCRHVVLBUJFAFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


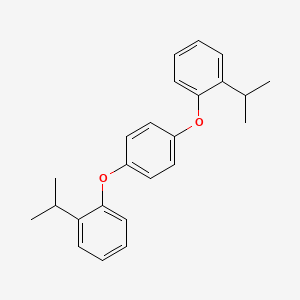
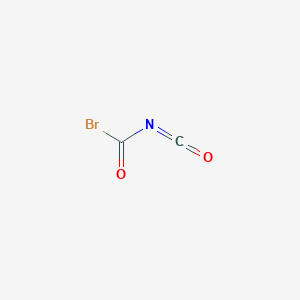
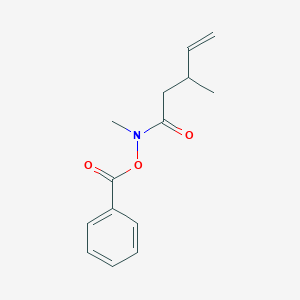
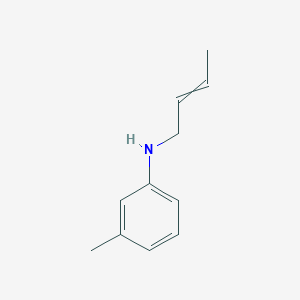
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
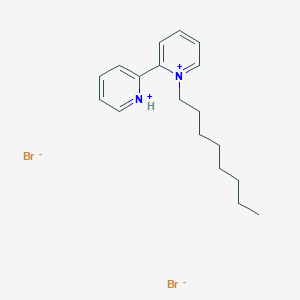
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
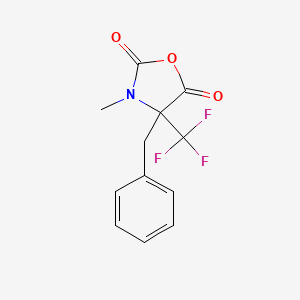
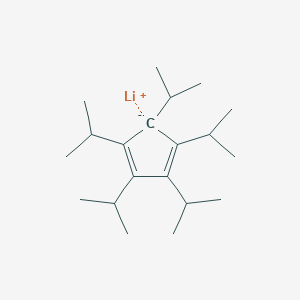

![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
